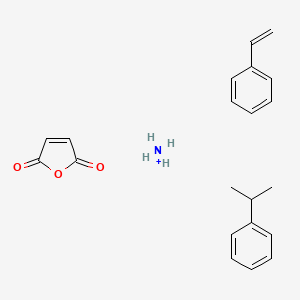![molecular formula C12H19NO2 B14650927 Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- CAS No. 52866-87-2](/img/structure/B14650927.png)
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- is an organic compound with the molecular formula C11H17NO It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group and a tert-butyl peroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- typically involves the reaction of benzenamine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: The tert-butyl peroxy group can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can target the nitrogen substituents, leading to the formation of simpler amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated benzenamines or other substituted derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- involves its interaction with molecular targets through its reactive functional groups. The tert-butyl peroxy group can generate free radicals, which can initiate various chemical reactions. The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler derivative with two methyl groups on the nitrogen atom.
Benzenamine, N-(1,1-dimethylethyl)-N-methyl-: Similar structure but lacks the peroxy group.
Benzenamine, N-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group on the benzene ring in addition to the tert-butyl group.
Uniqueness
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- is unique due to the presence of the tert-butyl peroxy group, which imparts distinct reactivity and potential applications. This differentiates it from other benzenamine derivatives, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
52866-87-2 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
N-(tert-butylperoxymethyl)-N-methylaniline |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-14-10-13(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clave InChI |
GAUOHPCOSNMDAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOCN(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



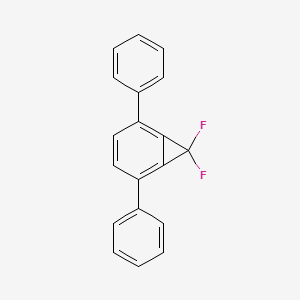
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
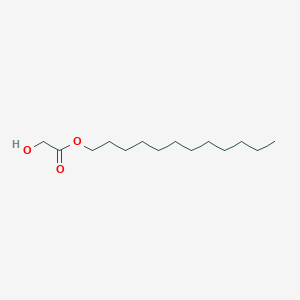
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
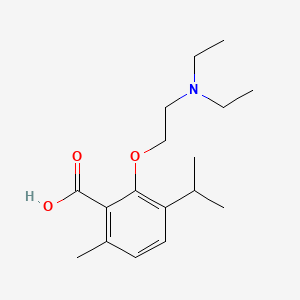
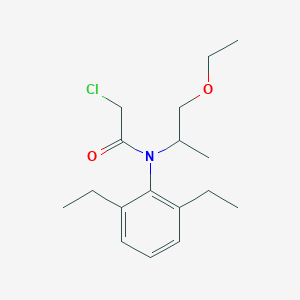
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
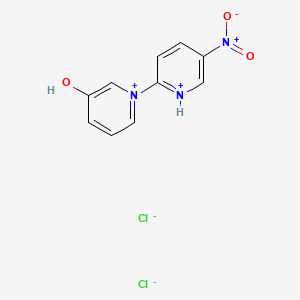
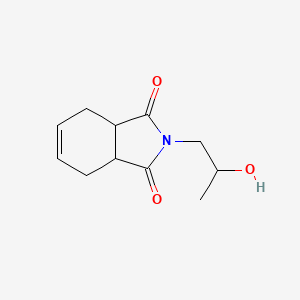
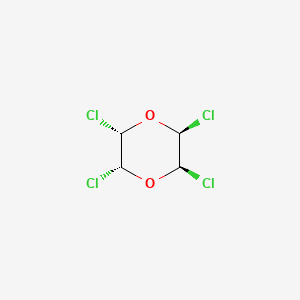
![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)
